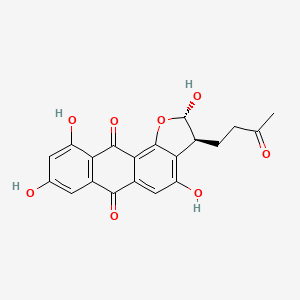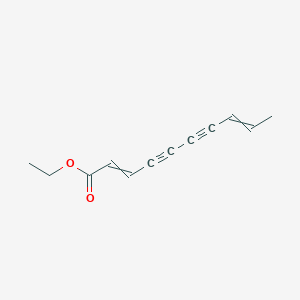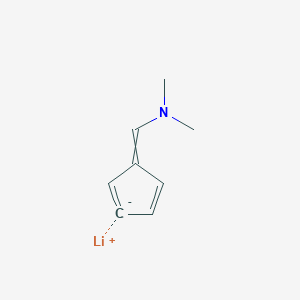![molecular formula C14H24N2O2 B14312265 2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) CAS No. 111000-63-6](/img/structure/B14312265.png)
2,2'-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) is a complex organic compound characterized by its unique structure, which includes a phenylene group connected to two ethan-1-ol groups through methylene and methylazanediyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) typically involves the reaction of 1,4-phenylenebis(methylene) with methylazanediyl and ethan-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as drug development.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context in which the compound is used. The exact mechanism may involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-{1,2-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 2,2’-{1,3-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol)
- 2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(propane-1-ol)
Uniqueness
2,2’-{1,4-Phenylenebis[methylene(methylazanediyl)]}di(ethan-1-ol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
111000-63-6 |
|---|---|
Molekularformel |
C14H24N2O2 |
Molekulargewicht |
252.35 g/mol |
IUPAC-Name |
2-[[4-[[2-hydroxyethyl(methyl)amino]methyl]phenyl]methyl-methylamino]ethanol |
InChI |
InChI=1S/C14H24N2O2/c1-15(7-9-17)11-13-3-5-14(6-4-13)12-16(2)8-10-18/h3-6,17-18H,7-12H2,1-2H3 |
InChI-Schlüssel |
UUEYZKXGHAQZCC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCO)CC1=CC=C(C=C1)CN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


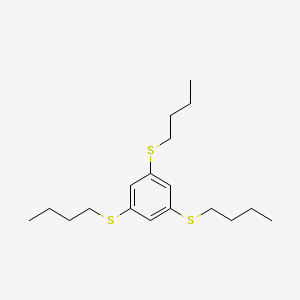
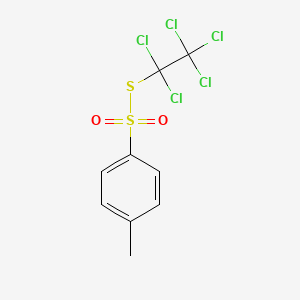
![N-[(2-chloro-5-nitrophenyl)methylidene]methanesulfonamide](/img/structure/B14312199.png)
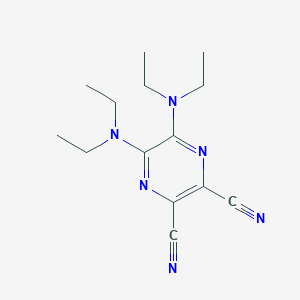


![1-[(4-Tert-butyl-2,6-dimethylphenyl)methyl]piperazine](/img/structure/B14312229.png)
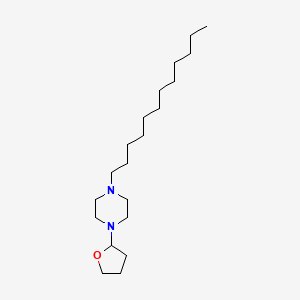
![N-{4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoronon-1-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14312247.png)
